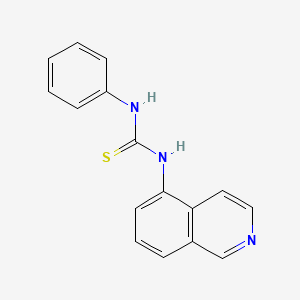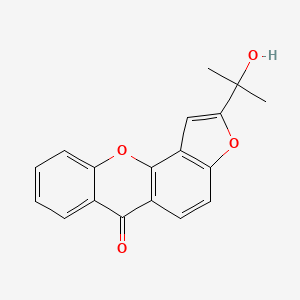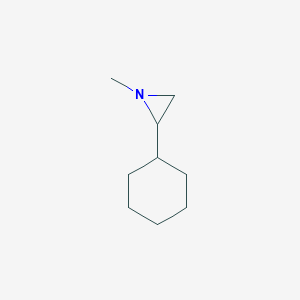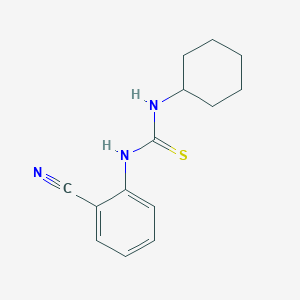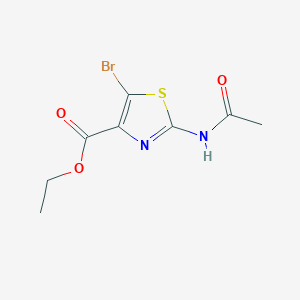![molecular formula C14H17NO4 B14293050 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione CAS No. 112798-54-6](/img/structure/B14293050.png)
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring and a hydroxy-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione typically involves the reaction of 4-hydroxy-3-methoxyphenylpropionic acid with pyrrolidine-2,5-dione under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted phenyl derivatives .
Aplicaciones Científicas De Investigación
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-3-methoxyphenylpropionic acid: Shares the hydroxy-methoxyphenyl group but lacks the pyrrolidine ring.
Pyrrolidine-2,5-dione: Contains the pyrrolidine ring but lacks the hydroxy-methoxyphenyl group
Uniqueness
1-[3-(4-Hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione is unique due to the combination of the pyrrolidine ring and the hydroxy-methoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with the individual components .
Propiedades
Número CAS |
112798-54-6 |
|---|---|
Fórmula molecular |
C14H17NO4 |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-[3-(4-hydroxy-3-methoxyphenyl)propyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H17NO4/c1-19-12-9-10(4-5-11(12)16)3-2-8-15-13(17)6-7-14(15)18/h4-5,9,16H,2-3,6-8H2,1H3 |
Clave InChI |
ONDVLXAXWPHFSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)CCCN2C(=O)CCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



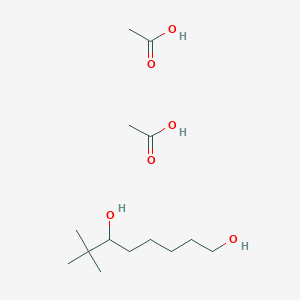
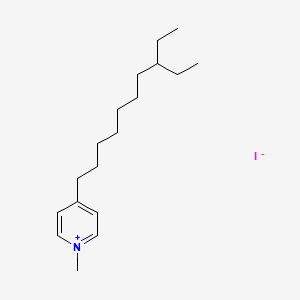
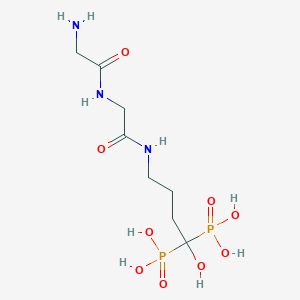

![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
